MAGE-6 (293-301)
Description
Properties
sequence |
ISGGPRISY |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma-associated antigen 6 (293-301); MAGE-6 (293-301) |
Origin of Product |
United States |
Chemical Reactions Analysis
Chemical Reaction Optimization Strategies
-
Design of Experiments (DoE) :
DoE methodologies, such as full factorial designs, are widely used to identify optimal reaction conditions. For example, a study on vanillin synthesis employed DoE to optimize factors like glyoxylic acid equivalents, temperature, and sodium hydroxide levels, achieving a 90.5% selectivity for the desired intermediate .
Kinetic Modeling and Mechanistic Insights
-
Kinetic Studies :
Reaction mechanisms are critical for optimizing synthetic pathways. For example, the alkylation of indolphenol with chloropyrrolidine exhibited first-order kinetics due to azetidinium ion formation, leading to optimized solvent and base conditions .
| Reaction Step | Rate Law | Kinetic Order |
|---|---|---|
| Azetidinium Ion Formation | ||
| First-order | ||
| Product Formation | ||
| Second-order |
Surface-Mediated Reactions
-
Surface Chemistry :
Substrate nature and orientation significantly influence reaction pathways. For example, on Ag(111) surfaces, ortho-C–H bond activation was observed, whereas Au(111) favored selective dehydrogenative coupling .
| Substrate | Reaction Type | Outcome |
|---|---|---|
| Ag(111) | ortho-C–H activation | Selective coupling |
| Au(111) | Dehydrogenative coupling | High diffusivity leading to cross-coupling |
Synthetic Methodologies
-
Knoevenagel Reaction :
Used for functionalizing indane-1,3-diones with cyano groups. Reaction conditions (temperature, base) controlled the formation of mono- vs. di-cyano derivatives .
| Reaction Conditions | Product | Yield Range |
|---|---|---|
| Room temperature | Dicyano derivative | 61–85% |
| Heating | Tetracyano derivative | 34–45% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
